molecular formula C15H14N2O B8177702 1-(4-Ethynylbenzoyl)piperidine-4-carbonitrile

1-(4-Ethynylbenzoyl)piperidine-4-carbonitrile

Cat. No.: B8177702
M. Wt: 238.28 g/mol
InChI Key: YPFAMZDAMLXRQO-UHFFFAOYSA-N
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Description

1-(4-Ethynylbenzoyl)piperidine-4-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an ethynyl group attached to a benzoyl moiety, which is further connected to a piperidine ring with a carbonitrile group

Preparation Methods

The synthesis of 1-(4-Ethynylbenzoyl)piperidine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the benzoyl group: The benzoyl group is introduced via acylation reactions using benzoyl chloride or similar reagents.

    Addition of the ethynyl group: The ethynyl group is added through Sonogashira coupling reactions, which involve the use of palladium catalysts and copper co-catalysts.

    Incorporation of the carbonitrile group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Ethynylbenzoyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Ethynylbenzoyl)piperidine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of piperidine derivatives with biological targets.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethynylbenzoyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The ethynyl group allows for π-π interactions with aromatic residues in proteins, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Ethynylbenzoyl)piperidine-4-carbonitrile can be compared with other piperidine derivatives such as:

    4-Anilino-1-benzyl-4-cyanopiperidine: This compound has a similar piperidine core but differs in the substituents attached to the ring.

    Ethyl 1-benzylpiperidine-4-carboxylate: Another piperidine derivative with different functional groups, leading to distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-ethynylbenzoyl)piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-12-3-5-14(6-4-12)15(18)17-9-7-13(11-16)8-10-17/h1,3-6,13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFAMZDAMLXRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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